Cholest-5-en-3beta-yl p-ethoxybenzoate
Description
Contextualization within the Field of Cholesteryl Ester Chemistry
Cholesteryl esters are a class of lipids formed by the chemical bonding of cholesterol with a fatty acid or another organic acid. researchgate.netnih.gov In this structure, the hydroxyl (-OH) group of the cholesterol molecule is replaced by an ester group (-O-R). researchgate.net This transformation, known as esterification, results in a molecule that is significantly more hydrophobic (water-repelling) than free cholesterol. tandfonline.com Cholest-5-en-3beta-yl p-ethoxybenzoate is a specific example where cholesterol is esterified with p-ethoxybenzoic acid.
The defining feature of these molecules is their shape, which is often described as rigid and rod-like or anisometric. avantiresearch.com This molecular geometry is a key prerequisite for the formation of liquid crystal phases. In the case of this compound, the molecule consists of:
A Cholesteryl Group: The bulky and rigid steroid backbone derived from cholesterol.
A p-Ethoxybenzoate Group: An aromatic ring with an ethoxy (-OCH2CH3) group attached, linked to the cholesterol backbone via an ester bond.
This combination of a rigid core and a somewhat flexible side chain allows the molecules to self-assemble into ordered, yet fluid, structures upon changes in temperature.
Historical Perspective on Cholesteric Liquid Crystals and Related Steroidal Derivatives
The field of liquid crystals was born from experiments on a closely related cholesteryl ester. In 1888, the Austrian botanist Friedrich Reinitzer was studying cholesteryl benzoate (B1203000), a derivative of cholesterol. tandfonline.comavantiresearch.com He observed that the compound appeared to have two distinct melting points; at 145.5°C, the solid crystals melted into a cloudy, hazy liquid, and upon further heating to 178.5°C, this cloudy liquid became clear and transparent. avantiresearch.comrsc.org
Intrigued, Reinitzer shared his findings with the German physicist Otto Lehmann, who was an expert in crystal optics. avantiresearch.com Lehmann concluded that the cloudy intermediate phase was a new, distinct state of matter that exhibited properties of both liquids (fluidity) and crystals (optical anisotropy). avantiresearch.comwisc.edu In 1889, he coined the term "liquid crystal" to describe this state. The specific phase discovered by Reinitzer, characterized by a helical arrangement of molecules, was later named the "cholesteric" phase in honor of its origin in cholesterol derivatives. wisc.edu This discovery laid the groundwork for over a century of research into these materials and their applications, from early thermal mapping to modern flat-panel displays. wikipedia.org
Significance of this compound as a Model Compound
This compound serves as an important model compound for investigating structure-property relationships in thermotropic liquid crystals. By systematically modifying the structure of the original compound studied by Reinitzer (cholesteryl benzoate), researchers can observe how these changes affect the properties of the resulting material, such as the stability and temperature range of the liquid crystal phases.
The addition of the p-ethoxybenzoate group, instead of a simple benzoate group, alters the molecule's polarity, size, and electronic characteristics. These modifications directly influence the intermolecular forces that govern the self-assembly of the liquid crystal, thereby changing its phase transition temperatures. The study of homologous series, such as the cholesteryl p-n-alkoxybenzoates, allows for a systematic investigation into how the length of the alkoxy chain impacts the thermal stability of the resulting mesophases. tandfonline.com
While specific transition temperature data for this compound is documented in specialized literature, the well-known properties of its parent compound, cholesteryl benzoate, provide a baseline for comparison. tandfonline.com
Interactive Table: Physical Properties of Cholesteryl Benzoate
This table shows the properties of the foundational compound, cholesteryl benzoate. The substitution of a p-ethoxy group in this compound is designed to systematically alter these values.
| Property | Value for Cholesteryl Benzoate | Reference |
| Chemical Formula | C₃₄H₅₀O₂ | rsc.org |
| Molar Mass | 490.76 g/mol | rsc.org |
| Melting Point (Solid to Liquid Crystal) | 145.5 °C - 150 °C | rsc.orgrsc.org |
| Clearing Point (Liquid Crystal to Isotropic Liquid) | 178.5 °C | rsc.org |
| Appearance | White Crystalline Solid | rsc.org |
| Liquid Crystal Phase | Cholesteric (Chiral Nematic) | rsc.org |
Current Research Landscape and Emerging Trends in Cholesteryl Ester Investigations
The study of cholesteryl esters and their derivatives continues to be an active area of research, extending far beyond fundamental phase behavior. Current investigations focus on harnessing their unique properties for advanced applications:
Advanced Optical Materials: The helical structure of the cholesteric phase gives these materials unique optical properties, such as the ability to selectively reflect light of a specific color. Research focuses on tuning this pitch by creating mixtures of different cholesteryl esters or by synthesizing new derivatives to create materials for temperature sensors, optical filters, and reflective displays. wikipedia.org
Liquid Crystal Polymers and Elastomers: Cholesteryl ester moieties are being incorporated into polymer chains to create liquid crystal polymers and elastomers. These materials combine the properties of liquid crystals with the processability and mechanical strength of polymers, opening doors for applications in smart textiles, actuators, and photonic materials.
Drug Delivery and Nanomedicine: The biocompatibility of cholesterol-based lipids makes them attractive for biomedical applications. Liquid crystalline phases of cholesteryl esters are being explored for creating structured lipid nanoparticles for controlled drug release. avantiresearch.com
Blue Phases: Mixtures containing specific cholesteryl esters can form "blue phases," which are highly ordered, cubic liquid crystal structures. These phases are of great interest for next-generation display technologies that could offer higher refresh rates. wisc.edu
The ongoing synthesis of novel derivatives, such as those with complex terminal groups, aims to create materials with enhanced stability and tailored phase behavior for these sophisticated technological applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41484-50-8 |
|---|---|
Molecular Formula |
C36H54O3 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C36H54O3/c1-7-38-28-14-11-26(12-15-28)34(37)39-29-19-21-35(5)27(23-29)13-16-30-32-18-17-31(25(4)10-8-9-24(2)3)36(32,6)22-20-33(30)35/h11-15,24-25,29-33H,7-10,16-23H2,1-6H3/t25-,29+,30?,31-,32?,33?,35+,36-/m1/s1 |
InChI Key |
GWKCVFRJJDJPRJ-WOEBQQPMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cholest 5 En 3beta Yl P Ethoxybenzoate
Strategies for the Esterification of Cholest-5-en-3beta-ol
The esterification of Cholest-5-en-3beta-ol (cholesterol) is a cornerstone in the synthesis of its derivatives. The choice of method often depends on the desired yield, purity, and the scale of the reaction.
Direct Esterification Approaches for p-Ethoxybenzoate Formation
Direct esterification, often referred to as Fischer-Speier esterification, represents a fundamental approach to forming esters. This method typically involves the reaction of an alcohol, in this case, cholesterol, with a carboxylic acid, p-ethoxybenzoic acid, in the presence of a strong acid catalyst.
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the removal of water is essential. This can be achieved by azeotropic distillation with a suitable solvent like toluene. While this method is straightforward, the vigorous conditions, including high temperatures and strong acids, may not be suitable for sensitive substrates.
A variation of this approach involves the use of the acid chloride of p-ethoxybenzoic acid, which is p-ethoxybenzoyl chloride. The reaction of an alcohol with an acyl chloride is generally much faster and not reversible. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov
Table 1: Comparison of Direct Esterification Approaches
| Method | Reactants | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Cholest-5-en-3beta-ol, p-ethoxybenzoic acid | Concentrated H₂SO₄ or HCl | Heating, water removal | Inexpensive reagents | Reversible, harsh conditions |
| Acyl Chloride | Cholest-5-en-3beta-ol, p-ethoxybenzoyl chloride | Pyridine or triethylamine | Room temperature or gentle heating | High yield, irreversible | Acyl chloride preparation needed |
Coupling Reagent-Mediated Syntheses (e.g., DCC, DMAP) for Steroidal Esters
To circumvent the harsh conditions of direct esterification, coupling reagents are widely employed. The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and efficient method for the synthesis of esters, particularly from sterically hindered alcohols like cholesterol. tandfonline.com
The reaction proceeds by the activation of the carboxylic acid (p-ethoxybenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic attack by the hydroxyl group of cholesterol on this intermediate, facilitated by DMAP, leads to the formation of the desired ester and N,N'-dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents and can be removed by filtration. tandfonline.com A similar protocol has been successfully used for the synthesis of other cholesteryl benzoates. hgu.jp
Another carbodiimide-based coupling reagent that can be used is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), which offers the advantage of producing a water-soluble urea (B33335) byproduct, simplifying the purification process. hgu.jp
Table 2: Common Coupling Reagents for Cholesteryl Ester Synthesis
| Coupling Reagent | Catalyst | Byproduct | Key Features |
| DCC | DMAP | DCU (insoluble) | High yields, mild conditions, byproduct filtration. tandfonline.com |
| EDC·HCl | DMAP | Water-soluble urea | Simplified workup. hgu.jp |
Advanced Synthetic Techniques for Selective Esterification
More advanced and selective methods for the synthesis of steroidal esters have also been developed. One such method involves the palladium-catalyzed cross-coupling reaction between cholesterol and aroyl chlorides. nih.govnih.gov This modern approach offers high yields under relatively mild conditions. The reaction typically employs a palladium catalyst, such as PdCl₂(dtbpf), and a base like sodium tert-butoxide in a solvent such as 1,4-dioxane, often with microwave irradiation to accelerate the reaction. nih.govnih.gov While this has been demonstrated for various aroyl chlorides, its application to p-ethoxybenzoyl chloride for the synthesis of the target molecule is a logical extension. nih.govnih.gov
Organocatalysis presents another advanced strategy. For instance, a triphenylphosphine-sulfur trioxide adduct has been shown to efficiently catalyze the esterification of cholesterol with long-chain fatty acids. hgu.jp This method is advantageous for being metal-free and relatively non-toxic. hgu.jp
Precursor Synthesis and Functional Group Modification
The successful synthesis of Cholest-5-en-3beta-yl p-ethoxybenzoate relies on the availability and purity of its precursors: p-ethoxybenzoic acid and cholesterol.
Derivatization of p-Ethoxybenzoic Acid Moiety
p-Ethoxybenzoic acid is a commercially available compound. sigmaaldrich.comthegoodscentscompany.comhmdb.ca However, for certain synthetic strategies, it may need to be converted into a more reactive derivative. The most common derivatization is the conversion to p-ethoxybenzoyl chloride. This can be achieved by reacting p-ethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is a standard procedure in organic synthesis.
Further modifications of the p-ethoxybenzoic acid structure, such as the introduction of other functional groups on the aromatic ring, could be performed prior to the esterification step to create a library of related cholesteryl esters for structure-activity relationship studies.
Preparation and Modification of Cholest-5-en-3beta-ol (Cholesterol)
Cholest-5-en-3beta-ol, commonly known as cholesterol, is a readily available natural product. For the synthesis of its p-ethoxybenzoate ester, the primary focus is on the selective reaction at the 3β-hydroxyl group. The stereochemistry of this hydroxyl group is crucial and is retained in the final product.
While cholesterol itself is the direct precursor, modifications to the cholesterol backbone can be performed to synthesize analogs. For instance, the double bond at the 5-6 position can be reduced or isomerized, or functional groups can be introduced at other positions on the steroid nucleus. However, for the specific synthesis of this compound, unmodified cholesterol is the starting material. The purity of the cholesterol used is important to ensure a clean reaction and high yield of the desired ester.
Stereoselective Synthesis and Chiral Purity Maintenance
The synthesis of this compound from cholesterol requires careful consideration of the stereochemistry at the C3 position of the steroid nucleus to ensure the desired biologically active configuration is maintained.
The starting material for the synthesis of this compound is typically cholesterol. Cholesterol possesses a hydroxyl group at the C3 position in the β-configuration, which is crucial for its biological function and the properties of its derivatives. During the esterification process, it is paramount that this specific stereochemistry is retained.
Esterification reactions involving the hydroxyl group at C3 of cholesterol generally proceed with retention of configuration. This is because the reaction mechanism does not involve the breaking of the C-O bond at the chiral center. Instead, the O-H bond of the alcohol is activated, and the acyl group is introduced without altering the stereochemical arrangement at C3. Common methods for the synthesis of cholesteryl esters, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), or the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP, are known to preserve the stereochemistry of the alcohol. For instance, the synthesis of a similar compound, cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate], was achieved through the esterification of cholesterol with p-nitrobenzoic acid using DCC and DMAP, which proceeds with retention of the 3β-configuration. nih.gov
The reaction can be generalized as follows:
Cholesterol (3β-OH) + p-Ethoxybenzoic acid → this compound + H₂O
This reaction is typically facilitated by a coupling agent and a catalyst to form the ester linkage while preserving the original stereoconfiguration of the cholesterol backbone.
Ensuring the stereochemical integrity of the final product is a critical aspect of the synthesis. This involves not only employing a stereoretentive reaction but also utilizing analytical techniques to confirm the configuration and assess the chiral purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the confirmation of stereochemistry in steroids. nih.govmagritek.comnih.gov In the ¹H NMR spectrum of a cholesteryl ester, the signal corresponding to the proton at the C3 position (H-3) is of particular diagnostic importance. The chemical shift and the coupling constant of this proton are indicative of its axial or equatorial orientation, which in turn confirms the β- or α-configuration of the ester group. For a 3β-substituted cholestane (B1235564) derivative, the H-3 proton is in an axial position and typically appears as a multiplet with a characteristic broadness due to multiple couplings. researchgate.net Comparison of the NMR spectrum of the product with that of the starting cholesterol allows for the confirmation that no epimerization has occurred at the C3 center during the reaction. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of cholesteryl esters. nih.govetsu.eduresearchgate.net While standard reversed-phase HPLC can be used to assess the chemical purity of the product, chiral HPLC is the method of choice for determining enantiomeric or diastereomeric purity. aocs.orgsigmaaldrich.com Although diastereomeric ester derivatives can sometimes be challenging to resolve by adsorption chromatography, the use of a suitable chiral stationary phase (CSP) in HPLC can effectively separate stereoisomers. aocs.org This allows for the quantification of any potential minor stereoisomer that might have formed, thus providing a measure of the stereochemical integrity of the synthesis.
| Analytical Method | Purpose in Stereochemical Analysis | Key Observations |
| ¹H NMR Spectroscopy | Confirmation of C3-ester configuration | Chemical shift and coupling pattern of the H-3 proton. |
| ¹³C NMR Spectroscopy | Overall structural confirmation and purity assessment. | Characteristic chemical shifts for the steroidal carbons and the benzoate (B1203000) moiety. nih.govresearchgate.net |
| Chiral HPLC | Determination of enantiomeric/diastereomeric purity. | Separation of stereoisomers to quantify chiral purity. |
Purification and Isolation Techniques for Cholesteryl p-Ethoxybenzoate
Following the synthesis, the crude product is typically a mixture containing the desired cholesteryl ester, unreacted starting materials, and by-products from the coupling reagents. Therefore, efficient purification techniques are necessary to isolate this compound in a high state of purity.
Column chromatography is a standard and effective method for the purification of cholesteryl esters from a reaction mixture. nih.govrochester.edu The choice of the stationary phase and the mobile phase is critical for achieving good separation.
For cholesteryl benzoate derivatives, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired cholesteryl ester, and finally the more polar impurities. For example, in the synthesis of a cholesteryl benzoate derivative, the crude product was purified on a silica gel column using chloroform (B151607) as the eluent. rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
| Chromatography Parameter | Typical Choice for Cholesteryl Esters | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) nih.gov | Good for separating compounds with moderate polarity differences. |
| Mobile Phase (Eluent) | Chloroform, Hexane/Ethyl Acetate mixtures | A solvent system is chosen to provide good separation between the product and impurities. |
| Monitoring Technique | Thin-Layer Chromatography (TLC) | To track the separation and identify fractions containing the pure compound. |
Recrystallization is a powerful technique for the final purification of solid organic compounds, including cholesteryl esters. etsu.edu The principle of recrystallization is based on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent.
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For esters, solvents like ethanol, ethyl acetate, or mixtures such as hexane/acetone or hexane/ethyl ether can be effective. rochester.edupitt.edu The selection often involves some trial and error to find the optimal solvent or solvent system that yields high-purity crystals with good recovery. rochester.edu
| Recrystallization Step | Description |
| Solvent Selection | Choosing a solvent or solvent mixture where the compound has high solubility when hot and low solubility when cold. Common choices for esters include ethanol, ethyl acetate, and hexane-based mixtures. pitt.edu |
| Dissolution | Dissolving the crude solid in a minimum amount of the hot solvent. |
| Crystallization | Allowing the solution to cool slowly to promote the formation of pure crystals. |
| Isolation | Separating the crystals from the mother liquor by filtration (e.g., suction filtration). etsu.edu |
| Drying | Drying the crystals to remove any residual solvent. |
Advanced Spectroscopic and Structural Characterization of Cholest 5 En 3beta Yl P Ethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a cornerstone for determining the precise three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution ¹H NMR Analysis
The ¹H NMR spectrum of Cholest-5-en-3beta-yl p-ethoxybenzoate is predicted to be a composite of the signals from the cholest-5-en-3beta-yl (cholesterol) backbone and the p-ethoxybenzoate group.
The cholesterol moiety is expected to show a series of complex, often overlapping multiplets in the upfield region (approximately 0.6 to 2.5 ppm) corresponding to the numerous aliphatic protons of the fused ring system and the side chain. Key diagnostic signals include:
A singlet for the C-18 methyl protons, typically found at the most upfield position around 0.68 ppm.
A singlet for the C-19 methyl protons, resonating slightly downfield at around 1.01 ppm.
Doublets for the C-21, C-26, and C-27 methyl groups of the side chain, appearing in the range of 0.86 to 0.92 ppm.
A broad multiplet for the vinylic proton at C-6, expected around 5.35 ppm.
The proton at C-3, which is esterified, will experience a significant downfield shift compared to its position in cholesterol (around 3.5 ppm). In the ester, this proton is anticipated to appear as a multiplet in the range of 4.6-4.8 ppm due to the deshielding effect of the adjacent ester oxygen.
The p-ethoxybenzoate moiety will contribute signals in the aromatic and downfield aliphatic regions:
A triplet for the methyl protons of the ethoxy group (-O-CH₂-CH₃ ) is expected around 1.4 ppm.
A quartet for the methylene (B1212753) protons of the ethoxy group (-O-CH₂ -CH₃) is predicted to be in the region of 4.1 ppm.
The aromatic protons will appear as two doublets due to the para-substitution pattern. The protons ortho to the ethoxy group are expected to resonate around 6.9 ppm, while the protons ortho to the carboxyl group will be further downfield, around 7.9-8.0 ppm, due to the stronger electron-withdrawing nature of the ester group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C-18 CH₃ | ~0.68 | s |
| C-19 CH₃ | ~1.01 | s |
| C-21 CH₃ | ~0.92 | d |
| C-26/27 CH₃ | ~0.86 | d |
| C-3 H | ~4.7 | m |
| C-6 H | ~5.35 | m |
| p-ethoxybenzoate -OCH₂CH₃ | ~1.4 | t |
| p-ethoxybenzoate -OCH₂CH₃ | ~4.1 | q |
| p-ethoxybenzoate Ar-H (ortho to -OEt) | ~6.9 | d |
| p-ethoxybenzoate Ar-H (ortho to -COO) | ~8.0 | d |
¹³C NMR and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of all unique carbon atoms in the molecule.
Cholesterol Backbone: The numerous aliphatic carbons of the steroid nucleus and side chain will resonate in the upfield region (approximately 10-60 ppm). The olefinic carbons C-5 and C-6 are expected around 140 ppm and 122 ppm, respectively. The esterified C-3 carbon will be shifted downfield to approximately 75-80 ppm.
p-Ethoxybenzoate Moiety: The ester carbonyl carbon is the most downfield signal, expected around 165 ppm. The aromatic carbons will appear in the 114-164 ppm range, with the carbon attached to the ethoxy group resonating at the higher end of this range and the carbon attached to the carboxyl group at the lower end. The ethoxy group carbons will be found around 64 ppm (-OCH₂) and 15 ppm (-CH₃).
2D NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the C-3 proton and the protons on C-2 and C-4, and between the vinylic C-6 proton and the allylic protons on C-7. In the p-ethoxybenzoate moiety, a clear correlation between the methyl triplet and the methylene quartet of the ethoxy group would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton at ~4.7 ppm would show a cross-peak with the carbon at ~75-80 ppm, confirming the C-3 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. Key HMBC correlations would be expected between the C-3 proton of the cholesterol backbone and the carbonyl carbon of the p-ethoxybenzoate group, unequivocally confirming the ester linkage. Correlations between the aromatic protons and the carbonyl carbon, as well as between the ethoxy protons and the aromatic carbons, would solidify the structure of the benzoate (B1203000) portion.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~77 |
| C-5 | ~140 |
| C-6 | ~122 |
| C-18 | ~12 |
| C-19 | ~19 |
| p-ethoxybenzoate -C OO- | ~165 |
| p-ethoxybenzoate Ar-C -O | ~163 |
| p-ethoxybenzoate Ar-C -COO | ~123 |
| p-ethoxybenzoate Ar-CH (ortho to -OEt) | ~114 |
| p-ethoxybenzoate Ar-CH (ortho to -COO) | ~131 |
| p-ethoxybenzoate -OC H₂CH₃ | ~64 |
| p-ethoxybenzoate -OCH₂C H₃ | ~15 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic fingerprints of the functional groups present.
Characterization of Ester and Aromatic Functional Groups
Ester Group: The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration of the ester group, expected in the range of 1715-1730 cm⁻¹. This band is characteristic of α,β-unsaturated esters due to conjugation with the aromatic ring. nih.gov The C-O stretching vibrations of the ester will appear as two distinct bands in the fingerprint region, typically between 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch).
Aromatic Ring: The presence of the benzene (B151609) ring will be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will appear as sharp bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations will give rise to strong bands in the 900-690 cm⁻¹ region, and the pattern can be indicative of the para-substitution.
Ethoxy Group: The C-O-C stretching of the ether linkage will contribute to the complex pattern in the 1300-1000 cm⁻¹ region.
Cholesterol Backbone: The C-H stretching vibrations of the numerous sp³ hybridized carbons will result in strong bands in the 2950-2850 cm⁻¹ region. The C=C stretching of the double bond in the B-ring of the cholesterol moiety is expected around 1665 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₃₆H₅₄O₃, which corresponds to a molecular weight of 534.8 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 534 would be expected, although its intensity may vary. The most characteristic fragmentation pathway for cholesteryl esters involves the cleavage of the ester bond. This leads to two major fragment ions:
The Cholestane (B1235564) Fragment: A prominent peak is expected at m/z 368 , corresponding to the cholestadiene ion ([C₂₇H₄₄]⁺˙), formed by the loss of the p-ethoxybenzoic acid molecule. A related peak at m/z 369 ([C₂₇H₄₅]⁺), corresponding to the cholestane cation, is also commonly observed, often as the base peak in the spectra of cholesteryl esters. nih.govnih.govresearchgate.net This fragment is a clear indicator of the cholesterol backbone.
The p-Ethoxybenzoate Fragment: A peak corresponding to the p-ethoxybenzoyl cation ([C₉H₉O₂]⁺) at m/z 149 would also be expected from the cleavage of the ester bond. Further fragmentation of this ion could lead to the loss of the ethoxy group (-OC₂H₅) to give a benzoyl cation at m/z 105, or the loss of carbon monoxide (-CO) to give an ion at m/z 121.
The fragmentation pattern provides a clear and diagnostic fingerprint for the identification of this compound, confirming the presence of both the cholesterol and p-ethoxybenzoate components of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of organic compounds. Unlike unit mass resolution spectrometry, HRMS provides the exact mass of a molecule with high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. For a compound like this compound, HRMS can distinguish its molecular formula from other potential structures with the same nominal mass.
The improved data quality and quantity from HRMS compared to unit mass resolution are significant. researchgate.net The high resolving power allows for the separation of target ions from isobaric interferences—different molecules that have the same nominal mass but slightly different exact masses. This capability is crucial in metabolomics and the analysis of complex mixtures where numerous compounds may be present. researchgate.netmetaboanalyst.ca For instance, in the analysis of lipids, HRMS can resolve different molecular species that are very close in mass, providing greater confidence in identification. researchgate.net
Table 1: Theoretical HRMS Data for this compound This table presents hypothetical data that would be expected from an HRMS analysis.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₃₆H₅₄O₃ |
| Monoisotopic Mass | 534.4073 u |
| Adduct Ion (e.g., [M+H]⁺) | 535.4151 u |
| Adduct Ion (e.g., [M+Na]⁺) | 557.3971 u |
| Mass Accuracy | < 5 ppm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Esters and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including sterols and their esters. springernature.comspringernature.com Due to the low volatility of cholesteryl esters, a chemical derivatization step is often required to convert them into more volatile species, for example, through silylation. nih.gov
In the context of analyzing related esters and metabolites, GC-MS provides excellent chromatographic separation and definitive identification based on mass spectra. nih.govmdpi.com High-temperature GC-MS (HTGC-MS) methods have been developed for the simultaneous analysis of multiple sterols, including cholesterol, various cholesteryl esters, and their metabolites, from biological samples. nih.gov The technique can separate esters based on the fatty acid chain length and degree of saturation.
The mass spectrometer fragments the eluted compounds in a reproducible manner, creating a characteristic fragmentation pattern or "fingerprint" that can be compared against spectral libraries for identification. For cholesteryl esters, a common fragment ion corresponding to the cholesterol backbone is often observed, aiding in the identification of this class of compounds.
Table 2: Representative GC-MS Data for Cholesterol and Related Compounds This table shows typical data obtained from GC-MS analysis of sterols after derivatization.
| Compound | Derivatization Agent | Typical Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| Cholesterol | BSTFA | 15.2 | 458 (M+), 368, 329 |
| Cholesteryl Stearate | (Hydrolyzed & Derivatized) | 22.5 | 458 (from Cholesterol), 368 |
| 7-Ketocholesterol | BSTFA + TC | 17.8 | 544 (M+), 454, 364 |
| Lanosterol | BSTFA | 16.5 | 500 (M+), 393 |
BSTFA: bis(trimethylsilyl) trifluoroacetamide; TC: trifluoroacetyl chloride. Data is illustrative.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
For the analysis of cholesteryl esters within complex biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a gold standard. nih.govnih.gov This preference is due to several advantages over GC-MS, including simpler sample preparation (often avoiding derivatization), shorter analysis times, and better suitability for non-volatile and thermally fragile molecules. biorxiv.orgbiorxiv.org
The major challenge in analyzing cholesteryl esters with LC-MS is their poor ionization efficiency using common techniques like electrospray ionization (ESI). biorxiv.orgnih.gov To overcome this, methods have been developed that utilize different ionization modes, such as Atmospheric Pressure Chemical Ionization (APCI), or the formation of specific adducts (e.g., with ammonium (B1175870) or lithium ions) to enhance sensitivity. nih.govnih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In a typical workflow, a precursor ion corresponding to a specific cholesteryl ester is selected and then fragmented. Collision-induced dissociation (CID) of ammoniated or lithiated cholesteryl esters consistently produces a diagnostic product ion corresponding to the cholesterol backbone (e.g., m/z 369.3 for the cholesteryl cation). nih.govnih.gov By scanning for all precursor ions that generate this specific fragment, a complex mixture can be screened specifically for the entire class of cholesteryl esters. nih.gov
Table 3: LC-MS/MS Parameters for Cholesteryl Ester Analysis
| Parameter | Description | Example |
|---|---|---|
| Chromatography | Reverse-phase C18 column | Elution with a gradient of acetonitrile/isopropanol |
| Ionization Mode | ESI or APCI, positive ion mode | Formation of [M+NH₄]⁺ or [M+Li]⁺ adducts |
| MS/MS Scan Type | Precursor Ion Scan | Scanning for precursors of m/z 369.3 (cholesteryl cation) |
| Parent Ion | Mass of the intact cholesteryl ester adduct | e.g., m/z 666.6 for Cholesteryl Oleate (B1233923) [M+NH₄]⁺ |
| Fragment Ion | Diagnostic ion for the cholesterol moiety | m/z 369.3 |
Application of Ultra-High Resolution Mass Spectrometry in Metabolomics Research
Untargeted metabolomics aims to measure as many small-molecule metabolites as possible in a biological sample to understand physiological or pathological states. nih.gov Ultra-high-resolution mass spectrometry (UHR-MS), often coupled with ultra-high-performance liquid chromatography (UPLC), is a powerful tool in this field due to its high sensitivity, mass accuracy, and resolving power. metaboanalyst.canih.gov
In lipidomics, the sub-discipline of metabolomics focused on lipids, the chemical diversity is immense. Many different lipid species can have the same nominal mass. UHR-MS can distinguish between these isobaric compounds, leading to more confident metabolite identification. researchgate.net This high resolution reduces the ambiguity in formula assignment and allows for the detection of subtle isotopic patterns that can confirm the elemental composition of an unknown compound. This capability is invaluable for discovering novel biomarkers and understanding complex metabolic pathways involving cholesterol and its esters. waters.com
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis
Single-crystal XRD analysis, when a suitable single crystal can be grown, yields the most detailed structural information, resolving the position of each atom in the crystal lattice. nih.gov This technique has been used to study the crystal structure of various cholesteryl esters, revealing how the rigid steroid core and the flexible ester chain pack together. nih.govnih.govresearchgate.net
Powder XRD (PXRD) is used when single crystals are not available or to study polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. PXRD is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and PXRD can identify the specific form present. nasa.gov For cholesteryl esters, which often exhibit complex polymorphic and mesomorphic (liquid crystal) behavior, PXRD is used to characterize the different solid phases that can be formed from solution or from the melt. nasa.gov
Table 4: Illustrative Crystal Data for a Cholesteryl Ester Data based on the analysis of a cholesteryl ester solid solution. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell a (Å) | 13.005 |
| Unit Cell b (Å) | 9.005 |
| Unit Cell c (Å) | 31.421 |
| Angle β (°) | 90.82 |
| Molecules per Unit Cell (Z) | 4 |
Thermal Analysis for Phase Behavior and Stability Assessment
Differential Scanning Calorimetry (DSC) for Mesomorphic Transitions
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal properties of materials. It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal transitions such as melting, crystallization, and solid-state transitions.
Cholesteryl esters are well-known for forming liquid crystal phases (mesophases), specifically cholesteric liquid crystals. DSC is exceptionally well-suited for studying these mesomorphic transitions. tandfonline.com A typical DSC thermogram for a cholesteryl ester will show distinct peaks corresponding to:
The transition from the crystalline solid to the cholesteric mesophase (melting).
The transition from the cholesteric mesophase to the isotropic liquid (clearing).
The temperature at which a peak occurs indicates the transition temperature, while the area under the peak is proportional to the enthalpy change (ΔH) of the transition. nih.govnih.gov This data is crucial for understanding the phase behavior and thermal stability of the compound. Studies on homologous series of cholesteryl esters have used DSC to establish relationships between molecular structure (e.g., the length of the ester chain) and the temperatures and enthalpies of these transitions. tandfonline.comacs.org
Table 5: Representative DSC Data for Cholesteryl Ester Transitions This table shows hypothetical transition temperatures and enthalpies for a mesogenic cholesteryl ester.
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
|---|---|---|
| Crystal → Cholesteric | 95.5 | 15.2 |
| Cholesteric → Isotropic Liquid | 115.0 | 0.8 |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of materials. In the case of this compound, TGA provides insights into its degradation behavior as a function of temperature. While specific, publicly available TGA data for this exact compound is limited, the thermal decomposition pathways can be inferred from the extensive research on cholesterol and other cholesteryl esters. akjournals.comnih.gov
The thermal degradation of cholesteryl esters is a complex process that is significantly influenced by the nature of the esterifying group. akjournals.comakjournals.com Generally, the decomposition of these compounds initiates at temperatures exceeding 300°C. akjournals.com The process often occurs in multiple, sometimes overlapping, stages, which can be clearly delineated using the derivative thermogravimetric (DTG) curve. akjournals.com
Based on the thermal behavior of structurally similar cholesteryl esters and cholesterol itself, a multi-stage decomposition pathway for this compound can be proposed. akjournals.comnih.gov The initial and most significant mass loss is typically associated with the cleavage of the ester linkage, followed by the subsequent degradation of the individual cholesterol and p-ethoxybenzoate moieties. akjournals.com
A study on the thermal behavior of various cholesteryl esters revealed that for many, the primary mass loss occurs in the first stage of decomposition, with the maximum rate of degradation observed at approximately 450°C. akjournals.com The thermal decomposition of cholesterol itself has been shown to commence at 300°C and proceed through four distinct stages. akjournals.com
The following table outlines a hypothetical thermal decomposition profile for this compound, based on the analysis of related compounds. This data is illustrative and serves to represent the expected thermal behavior.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Pathway |
| Stage 1 | 320 - 400 | ~ 35-45% | Initial cleavage of the ester bond, leading to the formation of a cholestadiene intermediate and p-ethoxybenzoic acid. |
| Stage 2 | 400 - 500 | ~ 40-50% | Decomposition of the cholestadiene backbone and further degradation of the p-ethoxybenzoic acid fragment. |
| Stage 3 | > 500 | ~ 10-15% | Degradation of the more stable, condensed aromatic structures formed in the previous stages, leading to a final carbonaceous residue. |
This table is a hypothetical representation based on the thermal behavior of similar cholesteryl esters and cholesterol. akjournals.comnih.gov
The initial step in the proposed decomposition pathway is the breaking of the C-O bond of the ester group, which is generally the most thermally labile part of the molecule. This is followed by the complex degradation of the steroidal nucleus and the aromatic ester side chain. The presence of the ethoxy group on the benzoate moiety may influence the specific fragmentation pattern within the second and third stages of decomposition.
It is important to note that the precise temperatures and mass loss percentages can be affected by experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative). akjournals.com For instance, studies on cholesterol have shown that higher temperatures (180°C and 220°C) can lead to the formation of polymers and other degradation products like cholestadienes. nih.gov
Research Findings on this compound Remain Elusive
A comprehensive review of available scientific literature reveals a significant lack of specific research data on the chemical compound This compound . Despite targeted searches for its liquid crystalline properties, mesophase behavior, and optical characteristics, no dedicated studies or detailed findings for this particular molecule could be identified.
The investigation sought to detail the following properties of this compound:
Formation and Characterization of Cholesteric Liquid Crystal Phases: Information regarding the specific conditions under which this compound forms a cholesteric phase and its detailed characterization is not present in the public domain.
Helical Structure and Chirality: While cholesteric phases are inherently chiral and form helical structures, the specific pitch and handedness of the helix for this compound have not been documented.
Thermotropic Behavior: Data on the transition temperatures and stability of its mesophases as a function of temperature are unavailable.
Optical and Electro-Optical Properties: There is no specific information on its analysis using Polarizing Optical Microscopy (POM), its selective reflection characteristics, or its dielectric properties.
While general information exists for related cholesterol derivatives, such as cholesteryl benzoate and other esters, these findings cannot be accurately extrapolated to this compound. The addition of the p-ethoxy group to the benzoate moiety would significantly influence the molecule's electronic and steric properties, thereby affecting its intermolecular interactions and, consequently, its liquid crystalline behavior.
For context, studies on other cholesteryl esters often employ techniques like Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and Polarizing Optical Microscopy (POM) to identify the textures of the liquid crystal phases. The inherent chirality of the cholesterol backbone is a driving force for the formation of the helical cholesteric (chiral nematic) phase in many of its derivatives. wikipedia.org Furthermore, the dielectric anisotropy of cholesteric systems, a key parameter for electro-optical applications, is a subject of general study in the field of liquid crystals. icm.edu.pl
However, without specific experimental data for this compound, any discussion of its properties would be purely speculative. The scientific community has yet to publish detailed research focusing on this specific compound.
Liquid Crystalline Properties and Mesophase Behavior of Cholest 5 En 3beta Yl P Ethoxybenzoate
Optical and Electro-Optical Properties of Cholesteric Systems
Optical Transmittance Characteristics
The defining optical characteristic of cholesteric liquid crystals like Cholest-5-en-3beta-yl p-ethoxybenzoate is their selective reflection of light. Due to the helical superstructure of the molecules, these materials exhibit a periodic refractive index, which creates a photonic bandgap. When circularly polarized light with the same handedness as the helix is incident along the helical axis, it is strongly reflected if its wavelength falls within a specific range. Light of the opposite handedness is transmitted. This phenomenon results in the vibrant, iridescent colors often observed in cholesteric liquid crystals. chymist.com
Structure-Property Relationships Governing Mesomorphism
The ability of this compound to form a liquid crystalline phase (mesomorphism) is a direct consequence of its molecular structure. The interplay between its rigid, chiral core and its flexible, polarizable aromatic component governs the formation, stability, and properties of its mesophase.
Impact of the Steroidal Core on Liquid Crystalline Properties
The foundation of the mesomorphic behavior of this compound is the cholest-5-en-3beta-yl group, derived from cholesterol. This steroidal core has several key features that promote the formation of a cholesteric liquid crystal phase:
Molecular Anisotropy : The steroid nucleus is a rigid, lath-like structure. This high degree of shape anisotropy is a prerequisite for the long-range orientational order characteristic of liquid crystals.
Chirality : The cholesterol moiety possesses multiple chiral centers. This inherent molecular chirality is translated into a macroscopic helical arrangement of the molecules, defining the cholesteric phase. chymist.com Without this chirality, a nematic phase would likely be observed.
Intermolecular Interactions : The bulky, non-polar nature of the steroidal core contributes significantly to the van der Waals interactions that stabilize the liquid crystalline state.
Homopolymers that incorporate cholesteryl mesogens often exhibit smectic phases due to the strong tendency of the sterol groups to self-assemble into layers. nih.govnih.gov The specific phase behavior—be it smectic or cholesteric—is a delicate balance influenced by the flexibility of the molecule and the nature of the attached chemical groups. nih.govnih.gov
Role of the p-Ethoxybenzoate Moiety in Mesophase Induction and Stability
Polarity and Polarizability : The ester linkage and the ethoxy group introduce polar elements into the molecule. The aromatic ring is also highly polarizable. These features lead to stronger dipole-dipole and dipole-induced dipole interactions, which contribute to the stability of the mesophase. The specific position of the ethoxy group (para) ensures the molecule remains relatively linear.
Mesophase Range : The addition of the p-ethoxybenzoate group influences the melting point and clearing point of the compound. Systematic studies on cholesteryl p-(ω-bromoalkyloxy)benzoates have shown that the length of the alkoxy chain can affect the transition temperatures, often exhibiting an odd-even effect.
The combination of the rigid steroidal core and the polarizable aromatic moiety creates a molecule with the necessary characteristics to form a stable, enantiotropic thermotropic liquid crystal.
Effects of Molecular Packing and Intermolecular Interactions on Helical Pitch
The helical pitch is a critical parameter of the cholesteric phase, as it dictates the wavelength of selectively reflected light. This pitch is not determined by a single molecular feature but by the complex interplay of intermolecular forces and molecular shape.
The primary forces at play include:
Short-range repulsive forces : These steric interactions prevent the molecules from getting too close and are highly dependent on molecular shape.
Chiral interactions : The chirality of the steroidal core induces a twist between adjacent layers of molecules. The strength of this twisting power is influenced by all other interactions.
In the case of this compound, the packing is a balance between the interactions of the bulky steroidal rings and the interactions between the p-ethoxybenzoate groups. Theoretical models and simulations show that the helical pitch is sensitive to molecular biaxiality—the degree to which a molecule deviates from a simple rod-like shape. An increase in molecular biaxiality can influence the cholesteric pitch. Furthermore, accurate evaluation of the intermolecular dispersion forces that determine chiral ordering requires considering the correlations between the biaxial properties of neighboring molecules. researchgate.net The pitch is therefore a result of a complex energetic balance, which can be subtly altered by changes in temperature, leading to the thermochromic behavior of these materials. researchgate.net
Research Applications in Advanced Materials Science
The unique optical properties of cholesteric liquid crystals, stemming from their helical structure, make them valuable materials for various photonic applications.
Development of Tunable Laser Systems
Cholesteric liquid crystals (CLCs) like this compound can be used as self-assembling, one-dimensional photonic crystals. The helical structure creates a stop-band for a specific polarization and wavelength of light, as described earlier. If a laser dye is doped into the CLC matrix, the periodic structure can provide the necessary optical feedback for laser action.
The edges of the photonic stop-band exhibit a very low group velocity of light (the "slow light" effect), which enhances the interaction between the light and the gain medium (the laser dye). When the emission peak of the dye is matched to a band edge, stimulated emission can occur, leading to low-threshold, mirrorless lasing.
A key advantage of CLC-based lasers is their tunability. The helical pitch of the CLC, and thus the wavelength of the laser output, can be tuned by external stimuli such as:
Temperature : The pitch of many CLCs is temperature-dependent.
Electric Fields : Applying an electric field can unwind the helix, changing the pitch and thus the lasing wavelength.
Light : Photosensitive dopants can be used to alter the pitch with light.
This tunability makes them promising for applications in sensing, optical communications, and compact, tunable light sources.
Compound Reference Table
| Compound Name |
| This compound |
| Cholesteryl benzoate (B1203000) |
| Cholesteryl p-(ω-bromoalkyloxy)benzoates |
| Cholesterol |
| p-ethoxybenzoate |
Representative Data for Cholesteryl Esters
Fabrication of Photonic Devices and Sensors
The unique optical properties of cholesteric liquid crystals (CLCs), such as this compound, make them highly suitable for the fabrication of advanced photonic devices and sensors. The defining characteristic of these materials is their helical structure, where the director (the average direction of the long axes of the molecules) rotates periodically. This periodic structure leads to the formation of a photonic bandgap, which selectively reflects light of a specific wavelength and circular polarization. repec.orgchemrxiv.org The central wavelength (λ) of this reflection is determined by the pitch (p) of the helix and the average refractive index (n) of the material, according to the Bragg reflection equation (λ = n * p). repec.org
This inherent tunability of the photonic bandgap is a key feature exploited in various applications. For instance, the pitch of the cholesteric helix, and therefore the reflected color, can be sensitive to temperature. This property is the basis for creating a wide range of temperature sensors. repec.orgijsciences.com By carefully selecting the composition of the CLC mixture, the color response to temperature changes can be precisely controlled. researchgate.net Research on mixtures containing cholesteryl benzoate, along with other derivatives like cholesteryl oleyl carbonate and cholesteryl nonanoate, has demonstrated the ability to tune the photonic bandgap across the infrared, visible, and ultraviolet regions by adjusting the temperature and composition of the mixture. researchgate.net
Furthermore, the ability to generate laser emission within these materials has led to the development of tunable lasers. By doping the CLC with a laser dye, the helical structure can act as a distributed feedback cavity, enabling low-threshold lasing at the edges of the photonic bandgap. nih.gov The emitted laser wavelength can be tuned by altering the pitch of the cholesteric helix through external stimuli such as temperature or an electric field.
The sensitivity of the helical structure to external factors also allows for the creation of various sensors. For example, the introduction of specific molecules can disrupt the liquid crystal ordering, leading to a detectable change in the reflected color, which forms the basis for chemical and biological sensors. chemrxiv.orgmdpi.com
While direct data for this compound is not available, the table below shows the phase transition temperatures for the closely related compound, Cholesteryl Benzoate, which illustrates the typical mesophase behavior of this class of materials.
Table 1: Phase Transition Temperatures of Cholesteryl Benzoate
| Transition | Temperature (°C) |
|---|---|
| Melting Point | 149-150 |
| Cholesteric to Isotropic | 178.5 |
Data for Cholesteryl Benzoate, a closely related compound. hgu.jp
Incorporation into Polymer Dispersed Liquid Crystal (PDLC) Systems
This compound and similar cholesteric liquid crystals can be incorporated into polymer matrices to form Polymer Dispersed Liquid Crystal (PDLC) systems. These composite materials consist of micron-sized droplets of the liquid crystal dispersed within a solid polymer binder. mdpi.comwikipedia.org This approach enhances the mechanical stability of the liquid crystal while retaining its unique optical properties. mdpi.com
The fabrication of PDLC films typically involves the phase separation of a homogeneous mixture of the liquid crystal and a prepolymer. This separation can be induced by polymerization, thermal changes, or solvent evaporation. Upon phase separation, the liquid crystal forms droplets within the cured polymer matrix. The size and morphology of these droplets, which influence the electro-optical performance of the PDLC, can be controlled by the curing conditions and the composition of the initial mixture. mdpi.com
In the absence of an external electric field, the helical axes of the cholesteric liquid crystal droplets are randomly oriented, leading to strong light scattering and a translucent or opaque appearance. When an electric field is applied, the liquid crystal molecules within the droplets align themselves with the field. If the refractive index of the aligned liquid crystal matches that of the polymer matrix, light scattering is minimized, and the film becomes transparent. This switching between a scattering and a transparent state is the basis for numerous applications, including smart windows, projection displays, and optical shutters. mdpi.comrsc.org
For cholesteric PDLCs, the reflective properties of the liquid crystal can also be modulated. By applying an appropriate electric field, it is possible to switch the material from a scattering focal conic texture to a brightly reflecting planar texture. rsc.org This capability is particularly useful for colored electro-optic displays and reflective screens. Research has shown that blending different thermosensitive cholesteric liquid crystal microdroplets within a polymer matrix can create coatings with an optical response to both time and temperature, opening up possibilities for novel sensor applications. wikipedia.org
The table below presents data on a composite material made with Cholesteryl Benzoate, illustrating the properties of a PDLC system.
Table 2: Properties of a Cholesteryl Benzoate (CLB) and Polystyrene-co-poly(acrylic acid) (PST-PAA) Composite
| Property | Value |
|---|---|
| Glass Transition Temperature of PST-PAA | 106.7 °C |
| Melting Point of CLB | 144.5 °C |
| Freezing Point of CLB | 130.2 °C |
Data from a study on composite materials formed by polymer particles and cholesteryl benzoate. mdpi.com
Role as a Structure-Directing Agent in Inorganic Material Synthesis
The self-assembling nature of liquid crystals, including cholesteric phases formed by compounds like this compound, can be harnessed to template the synthesis of nanostructured inorganic materials. mdpi.comresearchgate.net This process, known as liquid crystal templating, utilizes the ordered liquid crystalline phase as a scaffold to direct the formation of a porous inorganic network. mdpi.com
In a typical synthesis, a precursor for the inorganic material, such as a silica (B1680970) precursor, is introduced into the liquid crystal phase. The precursor molecules then hydrolyze and polymerize around the ordered structure of the liquid crystal. mdpi.com After the formation of the inorganic network, the liquid crystal template is removed, usually through calcination or solvent extraction, leaving behind a porous material with a structure that is a negative replica of the liquid crystal phase. researchgate.net
This technique allows for precise control over the pore size, shape, and symmetry of the resulting inorganic material, as these parameters are dictated by the structure of the liquid crystal template. mdpi.com Lyotropic liquid crystals (formed in the presence of a solvent) have been extensively used for this purpose, leading to the creation of mesoporous materials like MCM-41, which has a hexagonal arrangement of pores. researchgate.net
While the use of thermotropic liquid crystals like cholesteryl esters as templates is less common than lyotropic systems, the principle remains the same. The helical structure of a cholesteric phase could theoretically be used to create chiral inorganic materials with helical pore structures. Such materials could have interesting applications in catalysis, separation, and photonics. The ability to create ordered inorganic materials with nanoscale features through this bottom-up self-assembly approach is a significant advantage over traditional top-down fabrication methods. rsc.org
Although specific examples of using this compound as a structure-directing agent are not documented in the literature, the general principles of liquid crystal templating suggest its potential for such applications. mdpi.comrsc.org
Future Research Directions and Advanced Theoretical Perspectives
Computational Modeling and Molecular Dynamics Simulations of Cholesteryl p-Ethoxybenzoate
While specific computational studies on Cholest-5-en-3beta-yl p-ethoxybenzoate are not yet prevalent in the literature, the methodologies for such investigations are well-established through work on other liquid crystals and cholesterol-containing systems. Molecular simulation is a powerful tool for predicting the behavior of complex chemical systems, offering insights that are often difficult to obtain through experimentation alone.
Molecular dynamics (MD) simulations are exceptionally suited for elucidating the mechanisms of liquid crystal phase formation from the atomic level up. tandfonline.com By modeling a system of many molecules, simulations can predict the phase sequence and transition temperatures. mdpi.com For a compound like this compound, atomistic simulations could characterize the structure of potential mesophases by calculating orientational order parameters and pair distribution functions. tandfonline.com
The cholesterol component of this compound suggests its potential for significant interactions with biological systems. MD simulations are a cornerstone for studying how cholesterol and its esters influence the structure and dynamics of lipid bilayers and interact with membrane proteins. nih.govhawaii.edu Simulations of model membranes containing cholesterol have shown that it induces local ordering in the hydrocarbon chains of surrounding lipids. nih.gov This ordering effect can be monitored by calculating order parameters, the fraction of gauche bonds, and local bilayer thickness. nih.gov
By embedding this compound into a simulated lipid bilayer, researchers could predict its orientation, depth of insertion, and its specific impact on membrane fluidity, thickness, and lateral pressure. nih.govaip.org Furthermore, its interactions with crucial proteins could be explored. For example, Cholesteryl Ester Transfer Protein (CETP) is a key protein that shuttles cholesteryl esters between lipoproteins, and its structure reveals a long hydrophobic tunnel that binds these lipids. nih.govnih.gov Simulations could model the docking of this compound into the active site of CETP or other lipid-binding proteins, providing insights into its potential role in lipid metabolism and transport. nih.gov Coarse-grained simulations are particularly useful for modeling these interactions at time and length scales relevant to biological processes like protein clustering and lipid raft formation. nih.govaip.org
Rational Design and Synthesis of Novel Cholesteryl Ester Analogues
The rational design of new molecules with targeted properties is a fundamental goal in medicinal and materials chemistry. nih.govrsc.org By systematically modifying the structure of this compound, novel analogues with tailored liquid crystalline or biological functions can be developed.
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or physical properties. acs.org In drug discovery, SAR is used to optimize a lead compound's efficacy and selectivity. acs.org For cholesteryl ester analogues, SAR studies have been crucial in developing inhibitors for enzymes like CETP. nih.govnih.gov These studies reveal how modifications to different regions of the molecule impact its inhibitory potency.
For this compound, a systematic SAR campaign could be initiated. This would involve synthesizing a library of derivatives with variations in three key areas: the ester-linked aromatic group, the cholesterol core, and the flexible alkyl tail of the cholesterol moiety. For example, modifying the substituents on the benzoate (B1203000) ring could alter the molecule's polarity and mesogenic properties. mdpi.com Similarly, altering the ester linkage itself could influence biological activity, as the cleavage of ester bonds is a key factor in the mechanism of some enzyme inhibitors. wikipedia.org The resulting data would allow for the development of quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate structural features with activity, thereby guiding the design of new compounds with improved performance. nih.gov
Building on SAR principles, targeted synthesis can be employed to create derivatives with specifically enhanced characteristics. The history of liquid crystal development is rich with examples of how subtle molecular modifications lead to dramatic changes in mesophase behavior. tandfonline.comresearchgate.net For instance, research on dimesogenic compounds, where two liquid crystal units are joined by a flexible spacer, has shown that the length of the spacer significantly influences the stability and range of the cholesteric phase. tandfonline.com
Analogues of this compound could be designed to enhance its liquid crystalline properties. This could involve replacing the p-ethoxybenzoate group with other aromatic moieties or altering the ester linkage to create non-symmetric dimers, potentially inducing novel mesophases. tandfonline.comresearchgate.net The synthesis of various cholesteryl esters has shown that even small changes to the carboxylic acid used for esterification can determine whether the resulting compound exhibits a narrow or broad cholesteric phase, or no liquid crystalline behavior at all. ynu.edu.cn From a biological perspective, cholesterol derivatives can be conjugated with other molecules, such as sugars or peptides, to create compounds for targeted drug delivery or bioimaging. nih.gov Such strategies could be applied to create multifunctional analogues of this compound.
| Strategy | Description | Targeted Property |
| Aromatic Ring Modification | Introducing different substituents (e.g., halogens, alkyl chains) on the p-ethoxybenzoate ring. mdpi.comresearchgate.net | Tune mesophase stability, transition temperatures, and dipole moments. |
| Spacer Variation | Synthesizing dimeric structures with two cholesteryl units linked by spacers of varying lengths. tandfonline.com | Optimize liquid crystalline range and induce novel mesophases. |
| Ester Linkage Modification | Replacing the ester bond with other functional groups (e.g., ether) or altering its position. wikipedia.org | Enhance biological stability and modify activity towards enzymes. |
| Core Conjugation | Attaching bioactive molecules (e.g., sugars, peptides, fluorophores) to the cholesterol backbone. nih.gov | Create derivatives for targeted drug delivery, bioimaging, or with new biological activities. |
Development of Advanced Analytical Techniques for In Situ Studies
To fully characterize novel compounds like this compound and its analogues, advanced analytical techniques capable of in situ measurements are indispensable. These methods allow for the observation of dynamic processes, such as phase transitions or biological interactions, in real-time and under relevant conditions. numberanalytics.com
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem (MS/MS) configuration, has emerged as a powerful tool for the sensitive and robust quantification of cholesteryl esters in complex biological samples like cells and tissues. nih.govbiorxiv.orgbiorxiv.org Reverse-phase LC-MS methods have been developed that are compatible with high-throughput lipidomics, enabling the simultaneous profiling of cholesterol and its various esters. nih.gov This technique could be used to monitor the uptake, metabolism, and distribution of this compound within a cellular environment in situ. Studies have successfully used HPLC-MS to detect statistically significant changes in cholesteryl ester pools in cells and tissues, demonstrating its diagnostic potential. chromatographytoday.comnih.gov
For characterizing liquid crystalline properties, thermal analysis and microscopy are key. Differential Scanning Calorimetry (DSC) is a fundamental tool for determining the temperatures and enthalpy changes associated with phase transitions. netzsch.com High-resolution techniques like adiabatic scanning calorimetry can provide detailed information on pre-transitional fluctuations, helping to distinguish between different types of phase transitions. researchgate.net These thermal methods can be coupled with Polarizing Optical Microscopy (POM), which allows for the direct visualization of the distinct textures formed by different liquid crystal phases as a function of temperature. ijert.orgjmchemsci.com The combination of these techniques enables a comprehensive in situ analysis of the mesophase behavior of new cholesteryl ester derivatives as they are heated and cooled.
| Technique | Principle | Application for In Situ Studies |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies/quantifies them by mass-to-charge ratio. nih.gov | Real-time monitoring of the compound's concentration and metabolic fate in biological systems (e.g., cell cultures, tissues). chromatographytoday.comnih.gov |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature or time. netzsch.com | Precisely determines the temperatures and enthalpies of phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). researchgate.net |
| Polarizing Optical Microscopy (POM) | Uses polarized light to visualize the anisotropic textures characteristic of different liquid crystal phases. ijert.org | In situ observation of mesophase formation, identification of phase types (nematic, smectic, cholesteric), and monitoring of textural changes with temperature. jmchemsci.com |
| Image Analysis | Computes statistical parameters from POM images to quantitatively identify phase transitions. ijert.org | Provides an objective, data-driven method to determine transition temperatures by detecting abrupt changes in textural intensities. |
Real-time Monitoring of Mesophase Transitions and Dynamic Behavior
As a cholesterol derivative, this compound is predicted to exhibit thermotropic liquid crystalline properties, forming a cholesteric phase. The study of its phase transitions—the transformations between solid, liquid crystal, and isotropic liquid states—is fundamental to understanding its material properties. netzsch.com Future research will benefit from real-time monitoring techniques that can capture the kinetics and dynamics of these transitions.
Techniques such as Differential Scanning Calorimetry (DSC) are invaluable for determining the temperatures and enthalpy changes associated with these phase transitions. netzsch.com However, to understand the dynamic behavior, more advanced methods are required. Dielectric spectroscopy, for instance, can probe the reorientational motions of the molecules and how they change during a phase transition. aip.orgpolymerphysics.netnih.gov By applying an AC voltage and measuring the response, researchers can gain insight into the relaxation processes of the molecular dipoles, which are directly linked to the liquid crystalline ordering. pan.pl
Polarizing Optical Microscopy (POM) allows for the direct visualization of the liquid crystal textures as they evolve with temperature. doitpoms.ac.uk This can reveal the nucleation and growth of different phases and identify defects in the liquid crystal structure. doitpoms.ac.uk Combining these established techniques with newer methods, such as time-resolved X-ray diffraction, can provide a comprehensive picture of the structural and dynamic changes occurring during mesophase transitions.
Table 1: Techniques for Real-time Monitoring of Liquid Crystal Mesophase Transitions
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Transition temperatures, enthalpy changes. netzsch.com | Identifies the temperatures at which the compound transitions between crystalline, cholesteric, and isotropic liquid phases. |
| Polarizing Optical Microscopy (POM) | Visual texture, birefringence, defect structures. | Allows for direct observation of the cholesteric phase texture and its changes upon heating or cooling. |
| Dielectric Spectroscopy | Molecular relaxation times, rotational dynamics. nih.gov | Probes the dynamic behavior of the polar p-ethoxybenzoate group and the cholesterol core during phase transitions. |
| Time-Resolved X-ray Diffraction | Changes in molecular packing and layer spacing. nih.gov | Provides detailed structural information on the arrangement of molecules in the different phases in real-time. |
High-Throughput Screening Methods for Biological Interactions
To explore the potential biological roles of this compound, high-throughput screening (HTS) methods are essential. These automated techniques allow for the rapid testing of a compound against a large number of biological targets, such as proteins or enzymes. youtube.com Given that cholesteryl esters are involved in numerous physiological and pathological processes, including lipid metabolism and atherosclerosis, identifying the specific proteins with which this compound interacts is a key research goal. wikipedia.orgcreative-proteomics.com
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful platform for high-throughput lipid analysis. nih.gov This method could be adapted to screen for interactions between this compound and a library of proteins. By observing mass shifts or changes in fragmentation patterns, potential binding partners can be identified. nih.gov Another approach involves using fluorescently-labeled analogs of the compound. While cholesterol itself is not fluorescent, probes like dehydroergosterol (B162513) (DHE) or BODIPY-labeled cholesterol can be used to study intracellular transport and binding. nih.govnih.gov A fluorescent version of this compound could be synthesized and used in cell-based HTS assays to identify cellular components that interact with it.
These HTS approaches can accelerate the discovery of its biological functions, for instance, by identifying if it is a substrate for enzymes like cholesterol esterase or if it binds to lipid transport proteins. nih.govwikipedia.org
Interdisciplinary Research Integrating Material Science, Biophysics, and Medicinal Chemistry
The study of this compound is inherently interdisciplinary, bridging the gap between the physical properties of materials and their biological implications.
Bio-inspired Liquid Crystal Systems
Nature provides numerous examples of liquid crystalline structures, from the iridescent cuticle of beetles to the layered organization of cell membranes. researchgate.nettue.nl Research into bio-inspired liquid crystal systems seeks to mimic these natural designs to create new functional materials. Cholesterol and its derivatives are ideal building blocks for such systems due to their biocompatibility and inherent ability to self-assemble. nih.govmdpi.com
This compound, with its defined molecular geometry, can self-assemble into ordered structures, likely smectic or cholesteric phases, that can mimic the layered arrangement of lipids in biological membranes. nih.gov By studying how this compound organizes and interacts with other lipids and membrane proteins, researchers can gain insights into the physical principles governing membrane structure and function. This knowledge can be applied to create artificial cell membranes or platforms for studying membrane-protein interactions.
Novel Applications in Diagnostic and Therapeutic Delivery Systems
The unique properties of cholesterol-based liquid crystals make them promising candidates for biomedical applications, including diagnostics and drug delivery. mdpi.comnih.gov
Diagnostic Systems: Liquid crystal-based biosensors operate on the principle that the binding of a biological analyte to a specially prepared surface can disrupt the ordered alignment of the liquid crystal molecules. frontiersin.orgaip.org This disruption is easily detectable as a change in the optical appearance under polarized light. aip.org A sensor surface functionalized to capture a specific target (e.g., a disease biomarker) could be coated with this compound. The binding event would trigger a change in the liquid crystal's orientation, providing a visual, label-free detection signal. frontiersin.org
Therapeutic Delivery Systems: Cholesterol is a crucial component of liposomes and other nanoparticle drug delivery systems, where it helps to stabilize the lipid bilayer and control its fluidity. mdpi.comnih.gov The incorporation of derivatives like this compound into such carriers could offer new functionalities. For example, the liquid crystalline nature of the carrier could influence the release rate of an encapsulated drug. Furthermore, the cholesteryl moiety can act as a cell-penetrating agent, enhancing the uptake of the drug carrier into target cells. mdpi.com
Comprehensive Profiling of Cholesteryl Ester Metabolites and Their Biological Roles
Cholesteryl esters are not inert storage molecules; they are part of a dynamic metabolic network. creative-proteomics.comnih.gov Understanding the metabolism of this compound is crucial to understanding its ultimate biological effects. In the body, ester bonds are subject to hydrolysis by enzymes known as esterases. wikipedia.org
It is anticipated that this compound would be hydrolyzed by enzymes such as pancreatic cholesterol esterase or intracellular neutral cholesterol ester hydrolase, yielding cholesterol and p-ethoxybenzoic acid. wikipedia.orgcreative-proteomics.com While the fate of cholesterol is well-documented, the metabolic pathway of p-ethoxybenzoic acid is less characterized but would likely undergo further modification for excretion.
Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for the comprehensive profiling of these metabolites. nih.govacs.orgbiorxiv.org By incubating the compound with liver microsomes or in whole-animal studies, researchers can identify and quantify the resulting metabolites. This provides a complete picture of how the body processes the compound.
The biological roles of cholesteryl esters and their metabolites are vast. They are central to lipid storage and transport, serve as precursors for steroid hormones, and are implicated in the pathology of diseases like atherosclerosis and certain neurological disorders. wikipedia.orgnumberanalytics.comlipotype.com Dysregulation of cholesteryl ester metabolism is linked to conditions such as cholesteryl ester storage disease, caused by a deficiency in the lysosomal acid lipase (B570770) enzyme. rarediseases.orgnih.gov Profiling the metabolites of this compound and studying their effects on cellular pathways will clarify its potential physiological or pathological significance.
Table 2: Key Enzymes and Metabolites in Cholesteryl Ester Metabolism
| Enzyme | Function | Potential Relevance to this compound |
|---|---|---|
| Lecithin-cholesterol acyltransferase (LCAT) | Catalyzes the formation of cholesteryl esters in plasma, primarily on HDL. mayocliniclabs.com | May be involved in the systemic processing if the compound enters circulation. |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Catalyzes the intracellular synthesis of cholesteryl esters for storage in lipid droplets. creative-proteomics.com | Unlikely to synthesize this specific ester, but competes for the free cholesterol pool. |
| Cholesterol Esterase (e.g., pancreatic, neutral) | Hydrolyzes cholesteryl esters to free cholesterol and fatty acids. creative-proteomics.comwikipedia.org | Likely responsible for the primary breakdown of the compound into cholesterol and p-ethoxybenzoic acid. |
| Lysosomal Acid Lipase (LAL) | Hydrolyzes cholesteryl esters within the lysosome. nih.govnih.gov | Deficiency in this enzyme leads to cholesteryl ester storage disease. rarediseases.orgnih.gov Could be involved in the intracellular degradation of the compound. |
| Cholesteryl ester transfer protein (CETP) | Mediates the transfer of cholesteryl esters from HDL to other lipoproteins. wikipedia.orgnih.gov | Could facilitate the transfer of the compound between lipoprotein particles if it reaches the bloodstream. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cholest-5-en-3beta-yl p-ethoxybenzoate, and how can reaction parameters be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves esterification of cholesterol derivatives with p-ethoxybenzoic acid under acidic or coupling agents (e.g., DCC/DMAP). Key parameters include:
- Temperature control : Reactions often proceed at 40–60°C to balance reactivity and byproduct formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/acetone mixtures.
- Characterization : Confirm identity via H/C NMR (e.g., characteristic shifts for the ester carbonyl at ~168–170 ppm) and mass spectrometry .
- Critical Considerations : Document solvent purity, catalyst stoichiometry, and inert atmosphere use to ensure reproducibility.
Q. Which analytical techniques are prioritized for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Spectroscopy : H NMR for ester proton validation (δ 4.5–5.0 ppm for the cholest-5-ene backbone) and FT-IR for C=O stretching (~1720 cm).
- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting point consistency (if applicable) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in dichloromethane/hexane mixtures to obtain single crystals.
- Data Collection : Employ Bruker APEX3 diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Process data using SAINT and SADABS for absorption correction.
- Structural Analysis : Refine models with SHELXL; focus on torsional angles of the p-ethoxybenzoyl group to assess steric interactions with the cholestane core .
Q. What experimental and computational strategies address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Systematic Solubility Testing : Use USP-classified solvents (e.g., ethanol, DMSO) under controlled temperatures (25°C ± 0.1°C). Validate via gravimetric analysis.
- Computational Modeling : Apply COSMO-RS or Hansen solubility parameters to predict solvent interactions. Cross-validate with experimental logP values .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Variable Selection : Test factors like catalyst concentration (0.1–1.0 eq.), temperature (30–70°C), and reaction time (12–48 hrs).
- Design Implementation : Use a 2 factorial design to identify interactions between variables. Analyze yield/purity via response surface methodology.
- Case Study : A 3-factor design reduced side-product formation by 40% when optimizing a similar cholesteryl ester .
Data Contradiction and Theoretical Frameworks
Q. How should researchers reconcile conflicting NMR data for this compound in different deuterated solvents?
- Methodological Answer :
- Solvent Effects Analysis : Record H NMR in CDCl3, DMSO-d6, and acetone-d6 to assess hydrogen bonding impacts on chemical shifts.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening in polar solvents.
- Theoretical Basis : Link solvent polarity to Karplus equation deviations for vicinal coupling constants .
Q. What theoretical frameworks guide the study of this compound’s liquid crystalline behavior?
- Methodological Answer :
- Phase Characterization : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify smectic or nematic phases.
- Molecular Dynamics (MD) : Simulate mesophase behavior using force fields like CHARMM36. Validate against experimental XRD layer spacing .
Methodological Best Practices
Q. What protocols ensure rigorous reproducibility in biological membrane interaction studies involving this compound?
- Methodological Answer :
- Model Membranes : Prepare lipid bilayers (e.g., DOPC/cholesterol) with controlled molar ratios. Use fluorescence anisotropy to assess membrane rigidity.
- Controls : Include blank liposomes and reference compounds (e.g., cholesterol) to calibrate insertion efficiency.
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
